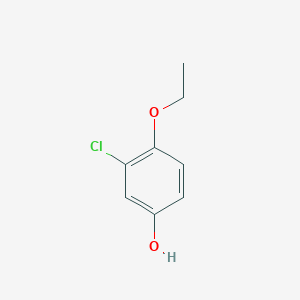

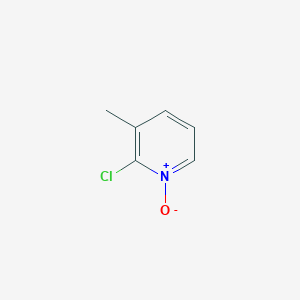

3-Chloro-4-ethoxy-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-ethoxy-phenol is a chemical compound used in scientific research. It has a molecular weight of 172.61 . It is in liquid form at room temperature .

Synthesis Analysis

The synthesis of phenols like 3-Chloro-4-ethoxy-phenol can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, rafoxanide, involves three steps from readily available 4-chlorophenol with an overall yield of 74% .Molecular Structure Analysis

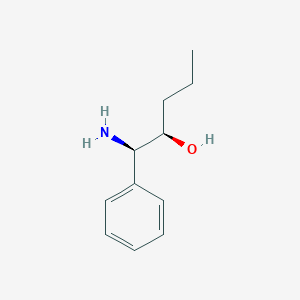

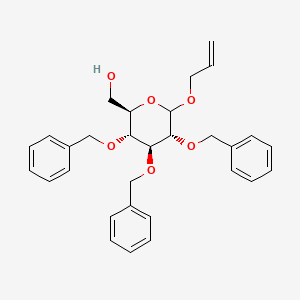

The molecular structure of 3-Chloro-4-ethoxy-phenol can be represented by the InChI code1S/C8H9ClO2/c1-2-11-8-4-3-6 (10)5-7 (8)9/h3-5,10H,2H2,1H3 . Chemical Reactions Analysis

Phenols like 3-Chloro-4-ethoxy-phenol can undergo various chemical reactions such as nucleophilic aromatic substitution . They can also react with acetone/ketones to form compounds like Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-phenol is a liquid at room temperature . It has a molecular weight of 172.61 and is stored at temperatures between 2-8°C .科学的研究の応用

Synthesis of Bioactive Natural Products

Phenol derivatives like 3-Chloro-4-ethoxy-phenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

3-Chloro-4-ethoxy-phenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics and energy industries .

Use in Plastics Industry

This compound is commonly used in the production of plastics due to its ability to improve the materials’ thermal stability and flame resistance .

Application in Adhesives and Coatings

3-Chloro-4-ethoxy-phenol is used in the production of adhesives and coatings . It enhances the performance of these materials by improving their resistance to heat and flame .

Antioxidant Properties

m-Aryloxy phenols, a category that includes 3-Chloro-4-ethoxy-phenol, have been found to have potential antioxidant properties . This makes them useful in various industries, including food preservation and cosmetics .

Ultraviolet Absorbers

These compounds can absorb ultraviolet light, making them useful in products that require UV protection, such as sunscreens and certain types of plastic .

Flame Retardants

3-Chloro-4-ethoxy-phenol has applications as a flame retardant . It can be used in materials that need to be resistant to fire, such as certain types of clothing and building materials .

Potential Biological Activities

Research has suggested that m-aryloxy phenols may have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research .

作用機序

Safety and Hazards

3-Chloro-4-ethoxy-phenol is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

将来の方向性

3-Chloro-4-ethoxy-phenol has diverse applications, including its role as a precursor for the synthesis of pharmaceuticals and agrochemicals. It has high potential as a building block for the synthesis of bioactive natural products and conducting polymers . Its unique properties make it a valuable tool in various research fields.

特性

IUPAC Name |

3-chloro-4-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUVINNJNRVRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxy-phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)